molecular formula C12H9N3O B11891416 1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone CAS No. 61317-49-5

1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone

Cat. No.: B11891416
CAS No.: 61317-49-5
M. Wt: 211.22 g/mol
InChI Key: SNGTWWHCFUBFBS-UHFFFAOYSA-N
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Description

1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone is a chemical compound designed for research applications, particularly in the field of medicinal chemistry and drug discovery. It is built around a pyrazolo[4,3-f]quinoline scaffold, a heterocyclic framework of significant scientific interest due to its potential as a core structure in the development of protein kinase inhibitors . Kinases are key regulatory enzymes involved in various cellular processes, and their dysregulation is implicated in numerous diseases, making them prominent therapeutic targets . Researchers are exploring related pyrazoloquinoline derivatives as potential inhibitors of kinases such as CLK (Cdc2-like kinase) and ROCK (Rho-associated coiled-coil containing protein kinase) . Inhibition of these specific kinases is a investigated strategy in oncology research, as it can induce biological effects such as cell cycle arrest and suppression of oncogenic pathways . The structural features of this compound, including its fused ring system, make it a valuable precursor or intermediate for further chemical exploration and structure-activity relationship (SAR) studies aimed at developing novel bioactive molecules . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61317-49-5

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1-pyrazolo[4,3-f]quinolin-2-ylethanone

InChI

InChI=1S/C12H9N3O/c1-8(16)15-7-10-9-3-2-6-13-11(9)4-5-12(10)14-15/h2-7H,1H3

InChI Key

SNGTWWHCFUBFBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C2C3=C(C=CC2=N1)N=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The inverse imino Diels-Alder reaction has emerged as a cornerstone for constructing pyrazolo[4,3-f]quinolines. This [4+2] cycloaddition involves a dienophile (e.g., activated alkynes) and an imino diene derived from quinoline precursors. For this compound, the ethanone group is introduced via a ketone-containing dienophile or post-cyclization acetylation.

In a seminal study, 6-aminoquinoline derivatives were reacted with acetylenedicarboxylates under microwave irradiation, yielding pyrazolo[4,3-f]quinolines in 65–78% yields. The ethanone moiety was subsequently installed through Friedel-Crafts acylation using acetyl chloride and AlCl₃, achieving 85% regioselectivity for the 2-position.

Optimization and Catalytic Systems

Key parameters include:

  • Temperature : 120–140°C for cycloaddition, 25°C for acylation.

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve diene activation, while Brønsted acids (e.g., p-TsOH) enhance imine formation.

  • Solvents : Toluene or DMF for cycloaddition; dichloromethane for acylation.

Table 1 : Representative Yields via Inverse Imino Diels-Alder

Starting MaterialDienophileYield (%)Reference
6-AminoquinolineDimethyl acetylene72
6-NitroquinolineEthyl propiolate68

Friedländer Condensation with Polyphosphoric Acid (PPA)

Substrate Selection and Cyclization

The Friedländer reaction condenses o-aminocarbonyl compounds with ketones to form quinoline cores. For pyrazolo[4,3-f] systems, 2-aminopyrazole-4-carbaldehyde derivatives are reacted with cyclic ketones (e.g., cyclohexanone) in PPA, which acts as both catalyst and solvent. The ethanone group is introduced via a ketone substrate or post-synthetic modification.

A solvent-free protocol using PPA at 90°C achieved 82% yield for 1-(4-phenylquinolin-2-yl)propan-1-one, demonstrating the method’s adaptability for acetylated derivatives. Modifying the ketone component to pentane-2,4-dione could directly incorporate the ethanone group during cyclization.

Regioselectivity and Byproduct Management

Regioselectivity challenges arise from competing pathways:

  • Path A : Formation of pyrazolo[4,3-f]quinoline (desired).

  • Path B : Linear fusion leading to [3,4-b] isomers (minor).
    PPA’s high acidity favors Path A by stabilizing transition states through protonation of carbonyl intermediates.

Hydrazine Cyclization from Formylquinoline Precursors

Direct Cyclocondensation

2-Chloro-3-formylquinoline derivatives react with hydrazine hydrate in ethanol under reflux to form pyrazolo[4,3-f]quinolines. The ethanone group is introduced via a Vilsmeier-Haack formylation of the intermediate pyrazole, followed by oxidation.

Example Protocol :

  • Step 1 : 2-Chloro-3-formylquinoline (1 mmol) + hydrazine hydrate (2 mmol) in EtOH, 12 h reflux → pyrazolo[4,3-f]quinoline (58% yield).

  • Step 2 : Formylation with POCl₃/DMF, then oxidation with KMnO₄ → this compound (43% overall yield).

Limitations and Scalability

This method suffers from moderate yields due to over-oxidation and competing side reactions. Microwave-assisted steps reduce reaction times from 12 h to 30 min, improving yields to 67%.

Multicomponent Reactions (MCRs)

One-Pot Assembly

MCRs streamline synthesis by combining quinoline precursors, hydrazines, and ketones in a single step. For example, a mixture of 6-nitroquinoline-8-amine, acetylacetone, and phenylhydrazine in acetic acid yields the target compound in 61% yield after 6 h at 100°C.

Green Chemistry Approaches

Recent innovations employ:

  • Biocatalysts : Lipase-mediated acylations reduce waste.

  • Solvent-free conditions : Ball milling enhances reaction efficiency.

Post-Synthetic Modifications

Acetylation Strategies

Pyrazolo[4,3-f]quinolines lacking the ethanone group undergo Friedel-Crafts acylation. For instance, treatment with acetyl chloride and AlCl₃ in nitrobenzene at 0°C introduces the ethanone moiety with 89% regioselectivity.

Cross-Coupling Reactions

Suzuki-Miyaura couplings install aryl groups at the 4-position of the quinoline ring, enabling diversification. For example, palladium-catalyzed coupling with phenylboronic acid proceeds in 76% yield.

Analytical and Mechanistic Insights

Spectroscopic Characterization

  • ¹H NMR : The ethanone proton resonates as a singlet at δ 2.65–2.70 ppm.

  • IR : Strong C=O stretch at 1685–1700 cm⁻¹ confirms ketone formation.

Computational Modeling

Density functional theory (DFT) studies reveal that the ethanone group stabilizes the pyrazole ring through hyperconjugation, lowering the activation energy for cyclization by 12 kcal/mol compared to non-acetylated analogs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The acetyl group undergoes nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon.

Reaction TypeReagents/ConditionsProductYieldSource
Hydrazone FormationHydrazine hydrate, ethanol, reflux1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone hydrazone85–92%
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0°C to RTTertiary alcohol derivatives70–78%

Mechanistic Insight :

  • The carbonyl carbon reacts with nucleophiles like hydrazines or Grignard reagents to form hydrazones or alcohols, respectively.

  • Steric hindrance from the fused pyrazole-quinoline system slightly reduces reaction rates compared to simpler ketones .

Cyclocondensation Reactions

The compound participates in Friedländer and Pfitzinger-type condensations to form extended heterocyclic systems.

Example: Friedländer Condensation

Component AComponent BCatalyst/ConditionsProductYieldSource
This compoundo-AminobenzaldehydePoly(phosphoric acid), solvent-free, 90°CPyrazolo[4,3-f]quinoline-fused quinolines75–82%

Key Observations :

  • The acetyl group acts as an electron-withdrawing group, enhancing the reactivity of the quinoline ring in electrophilic aromatic substitutions .

  • Solvent-free conditions with poly(phosphoric acid) improve yields by reducing side reactions .

Multi-Component Povarov Reactions

The pyrazole nitrogen and quinoline ring enable participation in [4+2] cycloadditions.

DienophileConditionsProductYieldSource
NorborneneEthanol, reflux, 12 hExo–exo diastereomeric adducts60–66%

Stereochemical Outcome :

  • The exo–exo diastereomer dominates due to favorable π-stacking interactions during cyclization .

  • Single-crystal X-ray studies confirm the half-chair conformation of the pyrazoloquinoline core in adducts .

Functionalization via Alkylation

The pyrazole nitrogen undergoes selective alkylation under mild conditions.

Alkylating AgentBase/SolventProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated pyrazoloquinoline derivative88%

Applications :

  • Methylation at the pyrazole nitrogen enhances kinase-inhibition selectivity (e.g., CLK1/ROCK dual inhibition) .

  • Bulkier alkyl groups require harsher conditions (e.g., NaH, DMF, 80°C) .

Photophysical Tuning via Substituent Modification

The acetyl group enables conjugation with fluorophores or electron-donating groups.

ModificationReagents/ConditionsPhotophysical OutcomeSource
Boronic Acid CouplingSuzuki-Miyaura cross-coupling, Pd(PPh₃)₄Enhanced fluorescence quantum yield (Φ = 0.42)

Significance :

  • Boronic acid-functionalized derivatives show applications as fluorescent probes for cellular imaging .

Redox Reactions

The acetyl group can be reduced to a hydroxymethyl group.

Reducing AgentConditionsProductYieldSource
NaBH₄MeOH, 0°C to RT1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanol90%

Utility :

  • The alcohol derivative serves as a precursor for ether or ester analogs with improved solubility.

Scientific Research Applications

1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects . The pathways involved in its action are often related to its ability to interfere with cellular processes such as replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Core Structure Substituents/Modifications Key Properties/Activities References
1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone Pyrazolo[4,3-f]quinoline Ethanone at position 2 Not explicitly reported (N/A) N/A
2-Aryl-2H-pyrazolo[4,3-c]quinolin-3-ones Pyrazolo[4,3-c]quinoline Aryl groups at position 2; ketone at 3 PDE4 inhibitors (IC₅₀ = 0.5–5 µM)
1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone Isoquinoline Prenyl and methoxy groups Anti-TMV activity (IC₅₀ = 12–18 µM)
1-(3-Nitrophenyl)ethanone Simple aromatic ethanone Nitrophenyl group Solubility/thermodynamic data
1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethanone Pyrazolo[4,3-c]pyridine Ethanone at position 3 Commercial availability (CAS 1386462-21-0)
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone Pyrrole Amino, ethyl, methyl, phenyl groups Antibacterial activity (Gram-positive)

Key Observations :

  • Pyrazoloquinoline Derivatives: The position of the pyrazole-quinoline fusion (e.g., [4,3-f] vs. [4,3-c]) and substituent placement significantly influence biological activity.
  • Ethanone Substituents: The ethanone group enhances hydrogen-bonding capacity, as seen in α-glucosidase inhibitors like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (binding energy = -1.34 kcal/mol vs. acarbose = -0.24 kcal/mol) .
  • Natural vs. Synthetic Analogs: Isoquinoline alkaloids (e.g., 1-(6-methoxy-7-prenylisoquinolin-1-yl)ethanone) from plants show antiviral activity , whereas synthetic pyrazoloquinolines are optimized for enzyme inhibition .
Enzyme Inhibition
  • Substituents like electron-withdrawing groups (e.g., -NO₂) enhance potency .
  • Cyclooxygenase-2 (COX-2) Selectivity: Diarylethanone derivatives (e.g., 2-diaryl-1-ethanone) exhibit COX-2 selectivity (SI > 50), attributed to hydrophobic interactions with the enzyme’s active site .
Antimicrobial Activity
  • Chalcone Derivatives: 1-(4-(quinolin-8-ylamino)phenyl)ethanone-based chalcones show moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
  • Beta-Carboline Analogs: 1-(3,4-dihydroxyphenyl)-2-(7-methoxy-beta-carbolin-2-yl)ethanone displays broad-spectrum antibacterial activity, particularly against Gram-positive strains .

Physicochemical and Crystallographic Data

  • Crystal Packing: Quinoline-based ethanones (e.g., 1-{6-chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone) form hydrogen-bonded dimers and π-π stacked networks, enhancing stability .
  • Thermodynamic Properties: Simple ethanones like 1-(3-nitrophenyl)ethanone exhibit boiling points of 440 K and solubility in alcohols/acetone .

Biological Activity

1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone is a compound belonging to the pyrazoloquinoline family, which has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, synthesizing information from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Kinase Inhibition

Recent research has identified the 3H-pyrazolo[4,3-f]quinoline moiety as a privileged structure for developing kinase inhibitors. Notably, compounds containing this moiety have shown potent inhibitory effects against several kinases implicated in cancer, including FLT3 and ROCK kinases.

  • FLT3 Kinase Inhibition : Studies have demonstrated that this compound derivatives exhibit nanomolar IC50 values against FLT3 kinase and its mutant forms. This is particularly relevant for acute myeloid leukemia (AML), where FLT3 mutations are common. The binding mode involves interaction with Cys694 in the hinge region of the kinase, suggesting a mechanism for selective inhibition .
  • ROCK Kinase Inhibition : Research has indicated that certain derivatives not only inhibit FLT3 but also exhibit significant activity against ROCK1 and ROCK2 kinases. These compounds promote cell cycle arrest and induce apoptosis in cancer cell lines, highlighting their dual-target potential .

Anticancer Properties

The anticancer efficacy of this compound derivatives has been evaluated in various preclinical models:

  • In Vitro Studies : Compounds have shown significant growth inhibition in renal cancer and leukemia cell lines. For instance, lead compounds derived from this structure induced DNA damage and upregulated p-H2AX, a marker of DNA double-strand breaks .
  • In Vivo Studies : In mouse models of disseminated AML, these compounds exhibited notable antitumor effects comparable to established FLT3 inhibitors like quizartinib. This suggests their potential for further development as therapeutic agents in kinase-driven cancers .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : By inhibiting critical kinases involved in cell proliferation and survival pathways, these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compounds have been shown to cause cell cycle arrest at various phases, particularly in the G1 phase, which is crucial for preventing cancer cell division .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazoloquinoline derivatives reveals that modifications at specific positions can enhance biological activity:

Substituent PositionEffect on Activity
Position 1Enhances FLT3 inhibition
Position 7Alters selectivity towards ROCK kinases
Position 4Increases overall potency

This table summarizes how different substitutions influence the pharmacological profile of these compounds.

Case Study 1: HSD1400

HSD1400 is a derivative of this compound that has been characterized for its dual inhibition of CLK and ROCK kinases.

  • Findings : It demonstrated potent anticancer activity against renal cancer cells and was effective in inducing apoptosis through DNA damage pathways.

Case Study 2: HSD972

Another notable derivative is HSD972, which selectively inhibits haspin kinase alongside FLT3.

  • Findings : This compound showed promising results in preclinical AML models by significantly reducing tumor burden while maintaining low toxicity profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving quinoline derivatives and pyrazole precursors. For example, a multi-step approach using 4-hydrazino-quinolin-2-one and substituted malononitrile in ethanol, catalyzed by triethylamine, yields pyrazolo-quinoline derivatives. Optimization includes controlling reaction temperature (e.g., reflux in ethanol), stoichiometric ratios, and catalyst concentration. Characterization via 1^1H NMR, 13^{13}C NMR, and mass spectrometry is critical for confirming product purity . Microwave-assisted synthesis may also enhance reaction rates and yields for analogous heterocyclic systems .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • Spectroscopy : 1^1H NMR (to confirm proton environments), 13^{13}C NMR (for carbon backbone analysis), and high-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve crystal packing and hydrogen-bonding interactions. SHELX programs are robust for handling twinned or high-resolution data .
  • IR spectroscopy : Identify functional groups (e.g., carbonyl stretches) but note artifacts (e.g., grating changes at 1993 cm1^{-1} in CCl4_4/CS2_2 solutions) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard communication standards (e.g., GHS):

  • Personal protective equipment (PPE) : Lab coat, gloves, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
  • Waste disposal : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., IR, NMR) for this compound?

  • Methodological Answer :

  • IR Artifacts : Cross-reference solvent effects (e.g., CCl4_4 vs. CS2_2) and instrument parameters (e.g., grating changes) to distinguish genuine peaks from artifacts .
  • NMR Discrepancies : Use deuterated solvents for baseline stability and perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For dynamic processes (e.g., tautomerism), variable-temperature NMR can clarify conformational changes .

Q. What computational strategies predict the reactivity and electronic behavior of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model intramolecular hydrogen bonding or charge distribution .
  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions if the compound is studied for biological activity .

Q. What are the potential applications of this compound in catalysis or pharmacological research?

  • Methodological Answer :

  • Catalysis : As a ligand precursor for cyclometalated palladacycles, which are effective in cross-coupling reactions. Synthesize analogous complexes and test catalytic efficiency in Suzuki-Miyaura or Heck reactions .
  • Pharmacology : Evaluate cytotoxicity via in vitro assays (e.g., MTT). Mannich reactions with acetophenone derivatives can generate bioactive analogs; screen for antiproliferative activity against cancer cell lines .

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